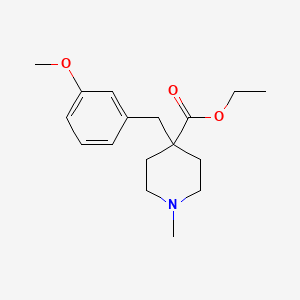
ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of piperidinecarboxylates and has been shown to exhibit a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate may act by modulating the activity of certain neurotransmitters in the brain. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anticonvulsant activities.
Biochemical and Physiological Effects:
ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has also been shown to reduce pain by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in lab experiments is its wide range of biological activities. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a versatile compound for studying a range of biological processes. However, one of the limitations of using ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in lab experiments is its potential toxicity. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate. One area of research is the development of more potent and selective analogs of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate. Another area of research is the study of the pharmacokinetics and pharmacodynamics of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in animal models. Additionally, the potential use of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 3-methoxybenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of ethyl 4-(3-methoxybenzyl)-4-piperidinecarboxylate. The second step involves the reduction of this intermediate compound using a reducing agent such as lithium aluminum hydride. This reaction results in the formation of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been studied for its potential pharmacological applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-methylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-16(19)17(8-10-18(2)11-9-17)13-14-6-5-7-15(12-14)20-3/h5-7,12H,4,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXRZLCLPRATCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)
![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)

![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)

![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)